Cas no 146038-59-7 (1-Fluoro-3-iodobicyclo[1.1.1]pentane)
![1-Fluoro-3-iodobicyclo[1.1.1]pentane structure](https://ja.kuujia.com/scimg/cas/146038-59-7x500.png)
1-Fluoro-3-iodobicyclo[1.1.1]pentane 化学的及び物理的性質
名前と識別子
-
- 1-fluoro-3-iodobicyclo[1.1.1]pentane
- AT21698
- Bicyclo[1.1.1]pentane, 1-fluoro-3-iodo-
- AB92262
- 146038-59-7
- AS-84776
- 1-Fluoro-3-iodobicyclo[1.1.1]pentane
-
- MDL: MFCD31705893
- インチ: 1S/C5H6FI/c6-4-1-5(7,2-4)3-4/h1-3H2
- InChIKey: VSYBILOIHZOMET-UHFFFAOYSA-N
- SMILES: IC12CC(C1)(C2)F
計算された属性
- 精确分子量: 211.94983g/mol
- 同位素质量: 211.94983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 102
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 0
1-Fluoro-3-iodobicyclo[1.1.1]pentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM421321-100mg |
Bicyclo[1.1.1]pentane, 1-fluoro-3-iodo- |
146038-59-7 | 95%+ | 100mg |
$1612 | 2025-03-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5930-250MG |
1-fluoro-3-iodobicyclo[1.1.1]pentane |
146038-59-7 | 95% | 250MG |
¥ 12,804.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5930-500MG |
1-fluoro-3-iodobicyclo[1.1.1]pentane |
146038-59-7 | 95% | 500MG |
¥ 21,344.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5930-500 MG |
1-fluoro-3-iodobicyclo[1.1.1]pentane |
146038-59-7 | 95% | 500MG |
¥ 25,608.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5930-1 G |
1-fluoro-3-iodobicyclo[1.1.1]pentane |
146038-59-7 | 95% | 1g |
¥ 32,010.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5930-250 MG |
1-fluoro-3-iodobicyclo[1.1.1]pentane |
146038-59-7 | 95% | 250MG |
¥ 12,804.00 | 2022-10-13 | |
Chemenu | CM421321-250mg |
Bicyclo[1.1.1]pentane, 1-fluoro-3-iodo- |
146038-59-7 | 95%+ | 250mg |
$2579 | 2025-03-14 | |
A2B Chem LLC | BA24826-3mg |
Bicyclo[1.1.1]pentane, 1-fluoro-3-iodo- |
146038-59-7 | 3mg |
$105.00 | 2025-03-14 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5930-250mg |
1-fluoro-3-iodobicyclo[1.1.1]pentane |
146038-59-7 | 95% | 250mg |
¥12804.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5930-100mg |
1-fluoro-3-iodobicyclo[1.1.1]pentane |
146038-59-7 | 95% | 100mg |
¥8006.0 | 2024-04-24 |
1-Fluoro-3-iodobicyclo[1.1.1]pentane 関連文献
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
1-Fluoro-3-iodobicyclo[1.1.1]pentaneに関する追加情報
1-Fluoro-3-iodobicyclo[1.1.1]pentane (CAS No. 146038-59-7): A Key Intermediate in Modern Pharmaceutical Synthesis
The compound 1-Fluoro-3-iodobicyclo[1.1.1]pentane (CAS No. 146038-59-7) represents a significant advancement in the field of organic chemistry and pharmaceutical synthesis. Its unique bicyclic structure, characterized by a fluoro and an iodine substituent, makes it a versatile intermediate for the development of novel therapeutic agents. This introduction delves into the compound's structural features, synthetic pathways, and its emerging applications in medicinal chemistry.
The molecular framework of 1-Fluoro-3-iodobicyclo[1.1.1]pentane consists of a three-membered cyclopropane ring fused to a five-membered cyclopentane ring, with the presence of both fluorine and iodine atoms at specific positions. The fluoro group introduces electron-withdrawing properties, enhancing the reactivity of the adjacent carbon atoms, while the iodine substituent serves as a valuable handle for further functionalization via cross-coupling reactions. This dual substitution pattern is particularly advantageous in constructing complex molecular architectures.
In recent years, there has been growing interest in leveraging such bicyclic scaffolds for drug discovery due to their inherent stability and potential for biological activity. The presence of both fluorine and iodine atoms in 1-Fluoro-3-iodobicyclo[1.1.1]pentane allows for diverse synthetic strategies, including palladium-catalyzed cross-coupling reactions, which are pivotal in modern pharmaceutical synthesis. These reactions enable the introduction of additional functional groups at precise positions within the molecule, facilitating the creation of pharmacophores with tailored biological properties.
One of the most compelling applications of 1-Fluoro-3-iodobicyclo[1.1.1]pentane is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and inflammatory diseases. The fluoro group, known for its ability to modulate metabolic pathways and enhance binding affinity, plays a crucial role in improving drug efficacy and selectivity. Furthermore, the iodine atom provides a convenient site for subsequent modifications, allowing chemists to fine-tune the pharmacological profile of their compounds.
The compound has also found utility in the development of antiviral agents. The structural rigidity conferred by the bicyclic system ensures high binding affinity to viral targets, while the fluorine and iodine substituents enable selective interactions with key amino acid residues in viral proteases and polymerases. Recent studies have demonstrated that derivatives of 1-Fluoro-3-iodobicyclo[1.1.1]pentane exhibit potent inhibitory activity against various strains of influenza virus and hepatitis C virus, highlighting its potential as a lead compound in antiviral drug design.
Synthetic methodologies for preparing 1-Fluoro-3-iodobicyclo[1.1.1]pentane have been refined over time to achieve high yields and purity levels suitable for industrial-scale production. Common approaches involve cyclization reactions followed by halogenation at specific positions using appropriate reagents such as N-bromosuccinimide or molecular iodine under controlled conditions. Advances in catalytic systems have further improved these processes, reducing reaction times and minimizing byproduct formation.
The versatility of 1-Fluoro-3-iodobicyclo[1.1.1]pentane extends beyond its use as an intermediate; it also serves as a building block for more complex heterocyclic compounds. By incorporating additional functional groups through sequential reactions, chemists can generate libraries of novel molecules with diverse biological activities. This approach is particularly valuable in high-throughput screening programs aimed at identifying new therapeutic candidates.
In conclusion, 1-Fluoro-3-iodobicyclo[1.1.1]pentane (CAS No. 146038-59-7) is a cornerstone in modern pharmaceutical synthesis due to its unique structural features and synthetic utility. Its ability to facilitate cross-coupling reactions and serve as a precursor for biologically active compounds underscores its importance in drug discovery efforts worldwide.
146038-59-7 (1-Fluoro-3-iodobicyclo[1.1.1]pentane) Related Products
- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)
- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)
- 54646-75-2(1-Bromo-8-phenyloctane)
- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)
- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)
- 2137728-58-4(5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid)
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)
- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)
